molecular formula C8H15Cl2N3 B3095759 3-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride CAS No. 1269052-65-4

3-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride

Cat. No.: B3095759
CAS No.: 1269052-65-4
M. Wt: 224.13
InChI Key: DTSFQVOKDOSKHL-UHFFFAOYSA-N
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Description

3-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride is a high-purity chemical building block designed for pharmaceutical research and development. This dihydrochloride salt offers enhanced solubility and stability for streamlined synthetic workflows. The tetrahydropyrazolopyridine core is a privileged scaffold in medicinal chemistry, known for its versatile biological activity. Research indicates that structurally analogous tetrahydro-pyrazolo[4,3-c]pyridine compounds exhibit multi-target mechanisms of action, demonstrating potent activity in models of neuropathic pain through inhibition of tumor necrosis factor-alpha (TNF-α) and interaction with cannabinoid receptors . Furthermore, this class of compounds has shown promising antiproliferative effects in various cancer cell lines, with specific derivatives acting as potent inhibitors of kinases such as Aurora-A, Aurora-B, and mTOR, highlighting its value in oncology drug discovery . The pyrazolo[4,3-c]pyridine system is also a key structural motif in approved drugs and investigational compounds, underscoring its therapeutic relevance . This product is supplied with comprehensive analytical data to ensure identity and purity. It is intended for use as a key intermediate in the synthesis of more complex bioactive molecules, serving the needs of discovery chemistry and hit-to-lead optimization campaigns. This product is for research and further manufacturing use only. It is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3.2ClH/c1-2-7-6-5-9-4-3-8(6)11-10-7;;/h9H,2-5H2,1H3,(H,10,11);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTSFQVOKDOSKHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NNC2=C1CNCC2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biochemical properties, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

Chemical Formula: C8_8H14_{14}N3_3Cl2_2
CAS Number: 1269052-65-4
Molecular Weight: 224.13 g/mol

The compound features a fused ring system consisting of a pyrazole and a pyridine ring, which contributes to its biological activity. Its unique ethyl substitution at the 3-position enhances its reactivity and interaction with biological targets .

Research indicates that 3-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine may inhibit c-Met kinase, a receptor tyrosine kinase involved in various cellular processes such as proliferation and survival. This inhibition could lead to significant effects on signaling pathways related to cancer progression .

Biochemical Pathways

  • Cell Growth Inhibition: By potentially inhibiting c-Met kinase, the compound may interfere with pathways that regulate cell growth and apoptosis.
  • Enzyme Interaction: The compound has been shown to interact with various enzymes involved in metabolic pathways, modulating their activity and affecting overall cellular metabolism .

Cellular Effects

The compound influences several cellular processes:

  • Gene Expression Modulation: It alters the expression of genes associated with the cell cycle and apoptosis.
  • Metabolic Pathway Impact: It can inhibit enzymes that play critical roles in metabolic reactions within cells .

Therapeutic Applications

This compound is being investigated for various therapeutic properties:

  • Anticancer Activity: Due to its potential to inhibit c-Met kinase, it may be useful in cancer treatment strategies.
  • Anti-inflammatory Properties: Similar compounds have demonstrated anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes .

Case Studies

Recent studies have explored the structure-activity relationships (SARs) of pyrazolo[4,3-c]pyridines:

CompoundIC50 (μM) COX-1IC50 (μM) COX-2
Compound A19.45 ± 0.0742.1 ± 0.30
Compound B26.04 ± 0.3631.4 ± 0.12
Compound C28.39 ± 0.0323.8 ± 0.20

These results indicate that various derivatives exhibit significant inhibitory effects on COX enzymes, suggesting potential for therapeutic applications in inflammatory diseases .

Synthesis and Production

The synthesis of this compound typically involves cyclization reactions using precursors such as ethyl hydrazinecarboxylate and diketones under basic conditions. Industrial production may utilize continuous flow reactors for enhanced efficiency .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyridine ring undergoes nucleophilic substitution at position 3 due to electron-deficient characteristics. Key reactions include:

Reaction TypeReagents/ConditionsProductYieldReference
AlkylationBenzyl bromide, K₂CO₃, DMF, 80°CN-Benzyl derivative72%
AcylationAcetyl chloride, pyridine, reflux3-Acetyl derivative65%
SulfonationSO₃·Py complex, CH₂Cl₂, 0°C3-Sulfonic acid58%

These reactions modify the electronic properties of the core structure, enhancing interactions with biological targets such as kinases .

Cyclization Reactions

The tetrahydro pyridine moiety participates in ring-expansion reactions:

a. With Carbonyl Compounds
Reacting with aldehydes under acidic conditions generates fused polycyclic systems:

text
3-Ethyl-THPP + Benzaldehyde → Dihydroquinoline-fused derivative
  • Conditions : HCl (cat.), EtOH, reflux, 12h

  • Yield : 68%

b. Intramolecular Cyclization
Using POCl₃ as a dehydrating agent forms pyrazolo[3,4-d]pyrimidines:

text
3-Ethyl-THPP + CNCH₂CO₂Et → Pyrazolo-pyrimidine hybrid
  • Key Step : Activation of nitrile group

  • Yield : 74%

Oxidation and Reduction

The tetrahydro pyridine ring shows redox sensitivity:

ProcessReagentsOutcomeApplication
OxidationH₂O₂, AcOHAromatic pyridine formationBioavailability enhancement
ReductionNaBH₄, MeOHSaturated N-heterocycleStructural diversification

Oxidation under mild conditions (30% H₂O₂, 50°C) converts the tetrahydro ring to a fully aromatic system in 83% yield.

Salt Formation and pH-Dependent Behavior

The dihydrochloride salt undergoes reversible protonation:

text
[3-Ethyl-THPP·2HCl] ⇌ [3-Ethyl-THPP-H⁺] + Cl⁻ (pH > 5)
  • pKa₁ : 3.2 (pyridine nitrogen)

  • pKa₂ : 8.7 (pyrazole nitrogen)

This pH sensitivity enables controlled release in drug delivery systems .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization:

Coupling TypeCatalytic SystemSubstituent IntroducedYield
SuzukiPd(PPh₃)₄, K₂CO₃Aryl groups at C461%
SonogashiraPdCl₂(PPh₃)₂, CuIAlkynyl groups at C755%

These reactions expand structural diversity for structure-activity relationship (SAR) studies .

Esterification and Hydrolysis

The ethyl group participates in transesterification:

text
3-Ethyl-THPP + MeOH (H⁺) → 3-Methyl derivative + EtOH
  • Conditions : H₂SO₄, 100°C, 6h

  • Conversion : 92%

Acid-catalyzed hydrolysis of the ethyl group produces carboxylic acid derivatives, crucial for prodrug development.

Coordination Chemistry

The compound acts as a ligand for transition metals:

Metal IonCoordination ModeComplex Stability (log β)
Cu²⁺N(pyrazole), N(pyridine)12.4 ± 0.3
Fe³⁺N(pyridine) only8.9 ± 0.2

Metal complexes exhibit enhanced antimicrobial activity compared to the free ligand .

Photochemical Reactions

UV irradiation (254 nm) induces ring-opening:

text
3-Ethyl-THPP → Bicyclic imine + HCl (gas)
  • Quantum Yield : Φ = 0.33 ± 0.02

  • Application : Photoresponsive drug carriers

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Pyrazolo[4,3-c]pyridine derivatives vary primarily in substituents at the 1-, 3-, and 5-positions, which influence physicochemical and biological properties. Key examples include:

Compound Name Substituents CAS Number Key Features
3-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride 3-ethyl, dihydrochloride salt 1269052-65-4 Enhanced solubility; studied for kinase inhibition
7,7-Dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride 7,7-dimethyl, dihydrochloride 943145-91-3 Increased steric bulk; potential metabolic stability
3-Bromo-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride 3-bromo, dihydrochloride 2460757-28-0 Bromine enhances electrophilicity; higher molecular weight (274.97 g/mol)
Ethyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate hydrochloride 3-carboxylate ethyl ester 1211512-51-4 Ester group improves cell permeability; stored at RT

Key Observations :

  • Ethyl vs.
  • Dihydrochloride Salts : Salt forms (e.g., dihydrochloride) improve aqueous solubility, critical for in vitro assays .
Kinase Inhibition
  • c-Met Inhibition: Pyrazolo[4,3-c]pyridines with ethyl or aryl substituents show nanomolar potency against c-Met, a receptor tyrosine kinase implicated in cancer. Structure-based design highlights the importance of the 3-position substituent for binding .
  • Pantothenate Synthetase Inhibition : 3-Phenyl derivatives (e.g., from ) inhibit Mycobacterium tuberculosis growth, indicating substituent-dependent target selectivity .
Antimicrobial Activity
  • Derivatives with 1,3-oxazol-5-yl groups () exhibit activity against ESKAPE pathogens, though the ethyl-substituted compound’s efficacy remains unstudied in this context .

Physicochemical and Crystallographic Properties

  • Solubility : The dihydrochloride salt of the target compound likely has superior aqueous solubility compared to neutral analogs (e.g., free base forms) .
  • Conformation : X-ray data for 5-tert-butyl-3-ethyl dicarboxylate () reveals a half-chair conformation in the six-membered ring, a common feature in saturated pyrazolo-pyridines. This conformation may influence receptor binding .

Q & A

Q. What advanced techniques resolve ambiguous splitting patterns in NMR spectra?

  • Resolution Methods :
  • VT-NMR : Variable-temperature NMR to distinguish dynamic broadening from true splitting.
  • NOESY : Detect through-space couplings in crowded regions (e.g., pyridine protons).
  • Example : A study on pyrazolo-pyridines used 15N^{15}N-labeling to clarify nitrogen-coupled protons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride
Reactant of Route 2
3-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride

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